molecular formula C11H12O3 B13222236 Ethyl 2-formyl-4-methylbenzoate

Ethyl 2-formyl-4-methylbenzoate

Cat. No.: B13222236
M. Wt: 192.21 g/mol
InChI Key: CTHFCXAUMLFWGE-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a formyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formyl-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4-methylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

    Methyl 2-formyl-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-formylbenzoate: Lacks the methyl group on the benzene ring.

    Ethyl 4-methylbenzoate: Lacks the formyl group

Uniqueness: this compound is unique due to the presence of both the formyl and methyl groups on the benzene ring, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2-formyl-4-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-5-4-8(2)6-9(10)7-12/h4-7H,3H2,1-2H3

InChI Key

CTHFCXAUMLFWGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)C=O

Origin of Product

United States

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